

# 4-Iodobutyl Pivalate chemical properties and structure

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## Compound of Interest

Compound Name: **4-Iodobutyl Pivalate**

Cat. No.: **B1600598**

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## Core Chemical Identity and Physicochemical Properties

**4-Iodobutyl pivalate**, systematically named 4-iodobutyl 2,2-dimethylpropanoate, is a bifunctional organic compound featuring a primary alkyl iodide at one end of a butyl chain and a sterically hindered pivalate ester at the other. This unique structure underpins its utility in complex organic synthesis.

The physical properties of **4-Iodobutyl Pivalate** are not widely reported in peer-reviewed literature, with most available data coming from commercial suppliers and computational predictions. It is typically supplied as a solid, necessitating storage at refrigerated temperatures (2-8°C) to ensure stability.[\[1\]](#)

Table 1: Physicochemical Properties of **4-Iodobutyl Pivalate**

Property	Value	Source
CAS Number	82131-05-3	
Molecular Formula	C <sub>9</sub> H <sub>17</sub> IO <sub>2</sub>	
Molecular Weight	284.14 g/mol	
IUPAC Name	4-iodobutyl 2,2-dimethylpropanoate	
Appearance	Solid	<a href="#">[1]</a>
Boiling Point	262.0 °C at 760 mmHg (Predicted)	<a href="#">[2]</a>
Density	1.425 g/cm <sup>3</sup> (Predicted)	<a href="#">[2]</a>
Refractive Index	1.498 (Predicted)	<a href="#">[2]</a>
LogP	2.79 (Calculated)	<a href="#">[2]</a>

## Molecular Structure and Reactivity Analysis

The reactivity of **4-iodobutyl pivalate** is dictated by its two primary functional groups: the terminal iodide and the pivalate ester.

- Primary Alkyl Iodide: The carbon-iodine bond is relatively weak and highly polarizable, making iodide an excellent leaving group in nucleophilic substitution (S<sub>N</sub>2) reactions. This allows for the facile introduction of the four-carbon chain onto a wide range of nucleophiles, including amines, thiols, carboxylates, and carbanions. This functionality is central to its role as an alkylating agent.[\[3\]](#)
- Pivalate Ester: The ester group is sterically encumbered by the bulky tert-butyl group. This steric hindrance provides significant stability against nucleophilic attack and hydrolysis under many reaction conditions, making it an effective protecting group for a terminal hydroxyl functionality. The pivalate group can be cleaved under specific hydrolytic conditions (e.g., strong acid or base) when desired.

**Caption:** Structure of **4-Iodobutyl Pivalate**.

## Synthesis Methodologies

While specific peer-reviewed syntheses for **4-iodobutyl pivalate** are not prominently documented, its structure lends itself to preparation via well-established, high-yielding organic transformations. Below are two authoritative and reliable protocols for its synthesis.

### Method A: Finkelstein Halogen Exchange

This is often the preferred method, starting from a more readily available chloro- or bromo-precursor. The Finkelstein reaction is an equilibrium process driven to completion by the precipitation of the insoluble sodium salt (e.g., NaCl) in acetone or ethyl acetate.[\[4\]](#)[\[5\]](#)

Protocol:

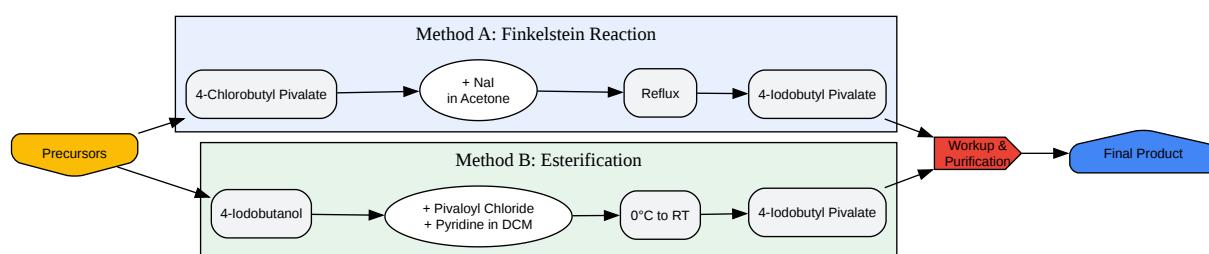
- To a solution of 4-chlorobutyl pivalate (1.0 eq) in anhydrous acetone or ethyl acetate (approx. 0.5 M), add sodium iodide (1.5 eq).
- Heat the mixture to reflux and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS.
- Cool the reaction mixture to room temperature. A white precipitate of sodium chloride will form.
- Filter the mixture to remove the precipitated salt and wash the filter cake with a small amount of fresh solvent.
- Concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure **4-iodobutyl pivalate**.

### Method B: Esterification of 4-Iodobutanol

This direct approach involves the esterification of commercially available 4-iodobutanol with a pivaloyl source. Using pivaloyl chloride is common, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Protocol:

- Dissolve 4-iodobutanol (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N<sub>2</sub> or Ar).
- Cool the solution to 0°C in an ice bath.
- Add pivaloyl chloride (1.1 eq) dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 4-12 hours until TLC or GC-MS indicates complete consumption of the starting alcohol.
- Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, and extract the aqueous layer with the same organic solvent (e.g., DCM).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the solvent in vacuo and purify the resulting oil or solid by flash chromatography or distillation under reduced pressure.



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**Caption:** General synthetic workflows for **4-Iodobutyl Pivalate**.

# Spectroscopic and Structural Characterization (Predicted)

As this compound is primarily a synthetic intermediate, comprehensive spectral data is not always published by commercial suppliers.<sup>[6]</sup> The following tables and analysis are based on established principles of NMR, IR, and MS for analogous structures and serve as a robust guide for characterization.

## Predicted $^1\text{H}$ NMR Spectral Data (CDCl<sub>3</sub>, 400 MHz)

The proton NMR spectrum is expected to show four distinct signals for the butyl chain protons and a sharp, strong singlet for the pivalate methyl groups.

Table 2: Predicted  $^1\text{H}$  NMR Chemical Shifts

Assignment	Protons	Predicted $\delta$ (ppm)	Multiplicity	Coupling	Rationale
a	$-\text{C}(\text{CH}_3)_3$	~ 1.22	Singlet (s)	-	Equivalent methyl protons on a quaternary carbon. <a href="#">[7]</a>
b	$-\text{O}-\text{CH}_2-\text{CH}_2-$	~ 1.73	Quintet (p)	$J \approx 6.8 \text{ Hz}$	Methylene group adjacent to two other methylenes. <a href="#">[8]</a>
c	$-\text{CH}_2-\text{CH}_2-\text{I}$	~ 1.90	Quintet (p)	$J \approx 6.8 \text{ Hz}$	Methylene deshielded by proximity to iodine. <a href="#">[8]</a>
d	$-\text{CH}_2-\text{I}$	~ 3.21	Triplet (t)	$J \approx 6.7 \text{ Hz}$	Methylene directly attached to the electronegative iodine atom. <a href="#">[9]</a>
e	$-\text{O}-\text{CH}_2-$	~ 4.08	Triplet (t)	$J \approx 6.5 \text{ Hz}$	Methylene deshielded by the adjacent ester oxygen. <a href="#">[9]</a>

## Predicted $^{13}\text{C}$ NMR Spectral Data ( $\text{CDCl}_3$ , 100 MHz)

The carbon spectrum will confirm the presence of nine unique carbon environments.

Table 3: Predicted  $^{13}\text{C}$  NMR Chemical Shifts

Assignment	Carbon	Predicted $\delta$ (ppm)	Rationale
1	$-\text{CH}_2\text{-I}$	~ 6.5	Carbon attached to iodine is significantly shielded.[10]
2	$-\text{C}(\text{CH}_3)_3$	~ 27.2	Equivalent methyl carbons of the t-butyl group.[11]
3	$-\text{CH}_2\text{-CH}_2\text{-I}$	~ 30.1	Methylene carbon in the butyl chain.[11]
4	$-\text{O-CH}_2\text{-CH}_2\text{-}$	~ 33.4	Methylene carbon in the butyl chain.[11]
5	$-\text{C}(\text{CH}_3)_3$	~ 38.7	Quaternary carbon of the t-butyl group.[11]
6	$-\text{O-CH}_2\text{-}$	~ 63.5	Methylene attached to the ester oxygen.[10]
7	$-\text{C=O}$	~ 178.4	Carbonyl carbon of the ester.[11]

## Predicted Infrared (IR) Spectroscopy Data

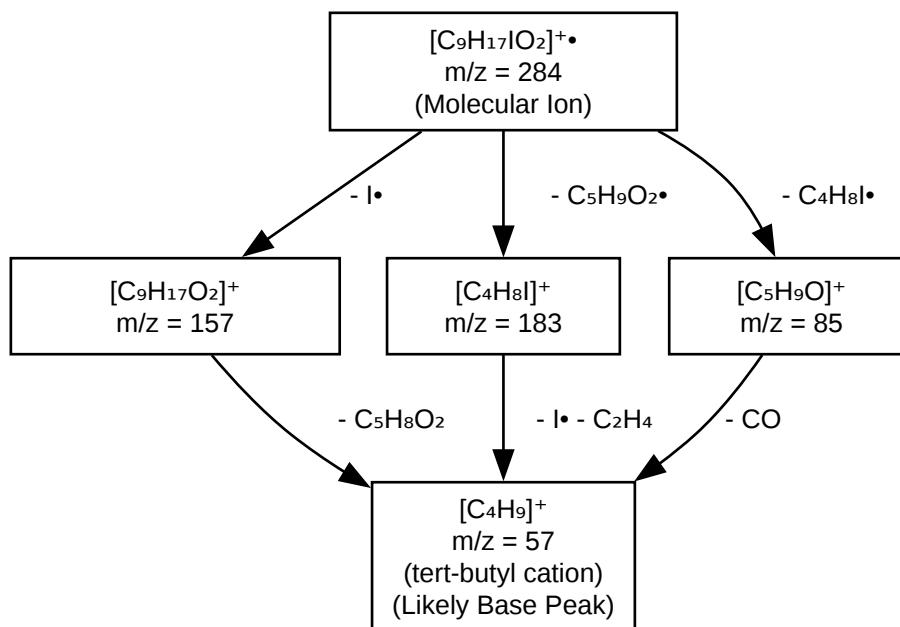
The IR spectrum provides clear confirmation of the ester functional group.

Table 4: Predicted Key IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Bond	Intensity	Description
2960-2850	C-H	Strong	sp <sup>3</sup> C-H stretching from alkyl groups.
1730-1725	C=O	Very Strong	Characteristic ester carbonyl stretch.
1280-1150	C-O	Strong	Ester C-O stretching.
~500	C-I	Medium-Weak	Carbon-Iodine bond stretch.

## Predicted Mass Spectrometry (MS) Fragmentation

Electron ionization mass spectrometry would likely lead to several characteristic fragments, driven by the cleavage of the C-I bond and fragmentation around the stable pivaloyl cation.



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**Caption:** Plausible MS fragmentation pathways for 4-Iodobutyl Pivalate.

## Applications in Research and Drug Development

The unique bifunctional nature of **4-iodobutyl pivalate** makes it a valuable tool in several areas of advanced chemical synthesis.

- Bifunctional Linker and Spacer: In the synthesis of complex molecules, it serves as a four-carbon linker. The iodide allows for covalent attachment to a substrate, while the pivalate serves as a protected hydroxyl group that can be deprotected in a later synthetic step to reveal a new reactive handle.
- Prodrug Synthesis: Pivalate esters, specifically pivaloyloxymethyl (POM) esters, are a well-established strategy for creating prodrugs.<sup>[12]</sup> This modification can mask polar carboxyl or hydroxyl groups, increasing a drug's lipophilicity and enhancing its absorption and oral bioavailability.<sup>[13]</sup> **4-Iodobutyl pivalate** can be used to attach a pivalate-containing chain to a drug molecule, which can then be hydrolyzed in vivo by esterases to release the active pharmaceutical ingredient.
- Synthesis of Radiolabeled Tracers: The presence of an iodine atom makes this compound a candidate for radio-synthesis. The non-radioactive <sup>127</sup>I can be substituted with a radioactive isotope of iodine (e.g., <sup>123</sup>I, <sup>124</sup>I, or <sup>125</sup>I) via isotopic exchange or nucleophilic substitution reactions.<sup>[14]</sup> This would allow for the creation of radiolabeled molecules for use as tracers in medical imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT).<sup>[2][15]</sup>

## Safety and Handling

As with any reactive chemical intermediate, proper handling of **4-iodobutyl pivalate** is essential. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.

- GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Signal Word: Warning.
- Precautionary Measures: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Wear protective gloves/eye protection/face protection. In case of contact with eyes, rinse cautiously with water for several minutes. If swallowed, call a poison center or doctor immediately.

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, typically at 2-8°C.[\[1\]](#)

## Conclusion

**4-Iodobutyl pivalate** is a powerful and versatile synthetic building block. Its dual functionality—a reactive primary iodide for alkylation and a stable, sterically-hindered pivalate ester for protection—provides chemists with a strategic tool for the multi-step synthesis of complex organic molecules. From its role in creating bifunctional linkers to its potential in developing advanced prodrugs and radiolabeled imaging agents, a thorough understanding of its properties and reactivity is key to unlocking its full synthetic utility.

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